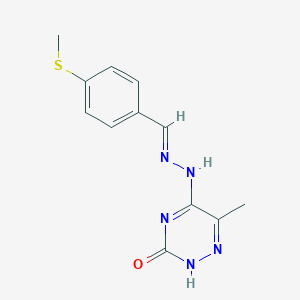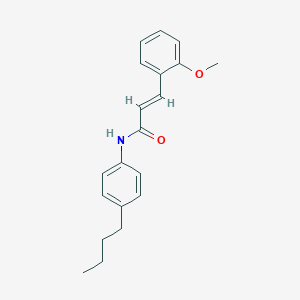
N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide, also known as ENBDMPS, is a sulfonamide compound that has shown potential in various scientific research applications. This compound has been synthesized through a series of chemical reactions and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
科学研究应用
N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide has been studied for its potential use in various scientific research applications. One of the major areas of research has been in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that this compound has the ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
作用机制
N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. Studies have shown that this compound inhibits the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. By inhibiting CDKs, this compound induces cell cycle arrest and apoptosis in cancer cells. This compound also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage in the body.
实验室实验的优点和局限性
N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. Additionally, this compound has a short half-life, which may limit its effectiveness in certain experiments.
未来方向
There are several future directions for research on N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide. One area of research is the development of new synthetic methods for this compound that may improve its solubility and stability. Another area of research is the development of new formulations of this compound that may improve its effectiveness in cancer treatment and inflammation. Additionally, further studies are needed to explore the potential of this compound in other areas of research, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
This compound is a sulfonamide compound that has shown potential in various scientific research applications. It has been synthesized through a series of chemical reactions and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. This compound has the potential to be a valuable compound in the field of cancer treatment and inflammation, and further research is needed to explore its potential in other areas of research.
合成方法
N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 3-methylbenzenesulfonyl chloride with sodium nitrite and hydrochloric acid to form 3-methyl-4-nitrobenzenesulfonyl chloride. The next step involves the reaction of 3-methyl-4-nitrobenzenesulfonyl chloride with N-ethyl-2-methylbenzenamine to form this compound.
属性
分子式 |
C16H18N2O4S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
N-ethyl-2-methyl-N-(3-methylphenyl)-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H18N2O4S/c1-4-17(14-7-5-6-12(2)10-14)23(21,22)16-11-15(18(19)20)9-8-13(16)3/h5-11H,4H2,1-3H3 |
InChI 键 |
FQLWTNGUNNHEGZ-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C |
规范 SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B254729.png)


![ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B254733.png)

![5-[2-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254735.png)
![5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254737.png)
![3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide](/img/structure/B254738.png)

![ethyl 7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B254741.png)
![4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide](/img/structure/B254743.png)
![4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B254746.png)
![3-(2-ethoxyphenoxy)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-7-olate](/img/structure/B254759.png)
